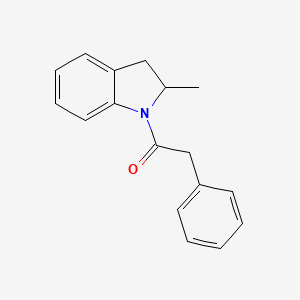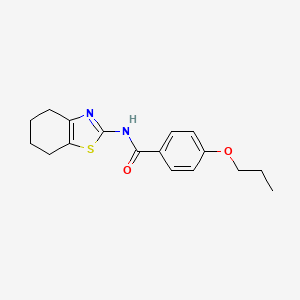![molecular formula C16H17Cl2NO3 B5596706 N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)
N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide, also known as Furamidine, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as furamidines and is known for its antiprotozoal and antiviral properties. In
Scientific Research Applications
Synthesis and Material Applications
Synthesis and Properties of Polyamides : Research on the synthesis of polyamides using components structurally related to "N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide" focuses on the development of materials with high thermal stability and solubility in polar solvents. These materials are characterized by their noncrystalline nature, ability to form transparent, flexible, and tough films, and significant thermal stability indicated by high glass transition temperatures (most >200°C) and substantial weight loss temperatures in nitrogen or air environments (Hsiao, Yang, & Chen, 2000).
Electrochromic Polyamides : Studies on aromatic polyamides incorporating tert-butylphenyl-phenylenediamine units have highlighted their potential in electrochromic applications. These polymers exhibit excellent solubility, thermal stability, and electrochromic properties, changing color upon oxidation. They offer insights into the development of materials for advanced optical applications, showcasing the relevance of compounds with tert-butyl groups in functional material synthesis (Hsiao, Liou, & Wang, 2009).
Chemical Synthesis and Reactivity
N-tert-Butanesulfinyl Imines : The synthesis and application of N-tert-butanesulfinyl imines demonstrate the versatility of tert-butyl-based compounds in the asymmetric synthesis of amines. These compounds serve as intermediates for producing a wide range of enantioenriched amines, highlighting the importance of tert-butyl groups in facilitating nucleophilic addition reactions and subsequent facile group removal (Ellman, Owens, & Tang, 2002).
Advanced Material Development
Bio-based Polyester Monomers : Research into the catalytic production of bio-based polyester monomers, like 2,5-furandicarboxylic acid (FDCA), from lignocellulosic biomass, illustrates the broader context of developing sustainable materials. While not directly related to "this compound," this work underscores the importance of innovative chemical synthesis in creating alternatives to petroleum-based polymers. The focus on FDCA as a potential replacement for terephthalic acid in polyesters highlights the ongoing search for new materials with improved environmental profiles (Zhang et al., 2015).
Properties
IUPAC Name |
N-tert-butyl-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3/c1-16(2,3)19-15(20)14-7-5-11(22-14)9-21-13-6-4-10(17)8-12(13)18/h4-8H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJQBEURZMGASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)
![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)
![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)
![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)
![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)


![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)
![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)
![N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)
